molecular formula C12H10F2O2 B15067926 2-(Difluoromethoxy)-6-methoxynaphthalene

2-(Difluoromethoxy)-6-methoxynaphthalene

Katalognummer: B15067926
Molekulargewicht: 224.20 g/mol
InChI-Schlüssel: VNEAUASCEBFILI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethoxy)-6-methoxynaphthalene is an organic compound that features both difluoromethoxy and methoxy functional groups attached to a naphthalene ring

Vorbereitungsmethoden

The synthesis of 2-(Difluoromethoxy)-6-methoxynaphthalene typically involves the introduction of the difluoromethoxy group onto a naphthalene derivative. One common method includes the reaction of a naphthol derivative with difluoromethyl ether in the presence of a base. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a strong base like sodium hydride (NaH) to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

2-(Difluoromethoxy)-6-methoxynaphthalene can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethoxy)-6-methoxynaphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-(Difluoromethoxy)-6-methoxynaphthalene exerts its effects is primarily through its interactions with biological molecules. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes. This can lead to interactions with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

2-(Difluoromethoxy)-6-methoxynaphthalene can be compared to other fluorinated naphthalene derivatives, such as:

The uniqueness of this compound lies in its balance of chemical stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H10F2O2

Molekulargewicht

224.20 g/mol

IUPAC-Name

2-(difluoromethoxy)-6-methoxynaphthalene

InChI

InChI=1S/C12H10F2O2/c1-15-10-4-2-9-7-11(16-12(13)14)5-3-8(9)6-10/h2-7,12H,1H3

InChI-Schlüssel

VNEAUASCEBFILI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C=C(C=C2)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.